molecular formula C6H6Br2N2 B178995 2,6-Dibromo-5-methylpyridin-3-amine CAS No. 126325-51-7

2,6-Dibromo-5-methylpyridin-3-amine

Cat. No. B178995
CAS RN: 126325-51-7
M. Wt: 265.93 g/mol
InChI Key: YAXIPDBNGXJHKM-UHFFFAOYSA-N
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Description

“2,6-Dibromo-5-methylpyridin-3-amine” is a chemical compound with the molecular formula C6H6Br2N2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound .


Synthesis Analysis

The synthesis of similar pyridine derivatives has been described in the literature. For instance, a Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids has been used to produce novel pyridine derivatives . Another method involves the use of sodium hydride and N-methylformamide with 2,5-dibromo-3-methylpyridine .


Molecular Structure Analysis

The molecular structure of “this compound” is almost planar . In the crystal, inversion dimers linked by pairs of N—H⋯N hydrogen bonds generate R22 (8) loops .


Chemical Reactions Analysis

The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids has been used to produce novel pyridine derivatives .

Scientific Research Applications

Amine-functionalized Metal–Organic Frameworks

Amine-functionalized Metal–Organic Frameworks Structure, Synthesis, and Applications


Amine-functionalized metal–organic frameworks (MOFs) have garnered attention for their potential applications in CO2 capture due to the strong interaction between CO2 and basic amino functionalities. These frameworks show promise in various fields, including gas storage, separation, and catalysis, highlighting their versatility and potential in addressing environmental challenges and catalytic processes.

  • Key Insights : The synthesis methods, including in situ synthesis, post-modification, and physical impregnation, enable the preparation of amine-functionalized MOFs with high CO2 sorption capacities. These materials are not only useful for CO2 capture but also for separation and catalytic applications, demonstrating their broad utility in scientific research and industrial applications.
  • Applications : Beyond CO2 capture, these frameworks are explored for their catalytic properties, offering new avenues for chemical synthesis and environmental remediation.

(Lin, Kong, & Chen, 2016)

Environmental and Toxicological Aspects of Amines

Environmental Concentrations and Toxicology of Amines
The review compiles information on concentrations, sources, fate, and toxicity of amines in surface waters. Amines, being ubiquitous in the environment, have varied sources including natural production and anthropogenic activities, particularly highlighting the need for understanding their environmental impact and management.

  • Key Insights : Despite their widespread presence, the toxicological impact of amines at environmental concentrations is generally low. However, their role as precursors for nitrosamines and nitramines, which are of concern in drinking water, underscores the importance of monitoring and managing amine levels in the environment.
  • Applications : The findings point to the necessity of continued research on amines' environmental behavior and impacts, crucial for developing strategies to mitigate potential health risks associated with their presence in water supplies.

(Poste, Grung, & Wright, 2014)

Sorbents for Environmental Remediation

Efficient PFAS Removal by Amine-Functionalized Sorbents
Amine-functionalized sorbents present a promising solution for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. These sorbents leverage the interactions between amines and PFAS to achieve efficient removal, addressing the challenge of persistent organic pollutants in water supplies.

  • Key Insights : The review highlights the mechanisms through which amine-functionalized sorbents interact with PFAS, including electrostatic interactions and hydrophobic effects. The design of these sorbents takes into account their functional groups, morphology, and interaction mechanisms for optimized PFAS removal.
  • Applications : This approach offers a pathway for developing more effective water treatment technologies to tackle the challenge of PFAS contamination, demonstrating the critical role of chemical innovation in environmental management and public health protection.

(Ateia, Alsbaiee, Karanfil, & Dichtel, 2019)

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The potential of “2,6-Dibromo-5-methylpyridin-3-amine” and its derivatives in various applications such as chiral dopants for liquid crystals is a promising area for future research . Further studies could also explore its biological activities, as some pyridine derivatives have shown anti-thrombolytic, biofilm inhibition, and haemolytic activities .

properties

IUPAC Name

2,6-dibromo-5-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2N2/c1-3-2-4(9)6(8)10-5(3)7/h2H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXIPDBNGXJHKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60560034
Record name 2,6-Dibromo-5-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

126325-51-7
Record name 2,6-Dibromo-5-methyl-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126325-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dibromo-5-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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